3-Bromo-4'-fluorodiphenyl ether
Overview
Description
3-Bromo-4’-fluorodiphenyl ether is an organic compound with the molecular formula C12H8BrFO. It belongs to the class of diphenyl ethers, characterized by two phenyl rings linked by an ether bridge (C-O-C). This compound is notable for its unique arrangement of a bromine atom at the third position of one phenyl ring and a fluorine atom at the fourth prime position of the other phenyl ring .
Biochemical Analysis
Biochemical Properties
3-Bromo-4’-fluorodiphenyl ether plays a significant role in biochemical reactions due to its reactive bromine group. This group can be utilized as a starting material for further organic transformations, such as substitution or coupling reactions, to create more complex molecules with desired properties The compound interacts with various enzymes and proteins, facilitating these transformations
Cellular Effects
The effects of 3-Bromo-4’-fluorodiphenyl ether on various types of cells and cellular processes are not well-documented. Given its structure, it is likely to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The presence of the bromine and fluorine atoms may affect the compound’s reactivity and interactions within the cellular environment.
Molecular Mechanism
At the molecular level, 3-Bromo-4’-fluorodiphenyl ether exerts its effects through binding interactions with biomolecules. The ether bridge and the halogen atoms (bromine and fluorine) play crucial roles in these interactions. The compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression could also result from these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-Bromo-4’-fluorodiphenyl ether are important considerations. The compound’s ether bond is generally stable, but strong acids or bases could lead to cleavage. Over time, the effects of the compound on cellular function may change, with potential long-term effects observed in in vitro or in vivo studies. Specific data on these temporal effects are limited.
Dosage Effects in Animal Models
The effects of 3-Bromo-4’-fluorodiphenyl ether vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects could be observed
Metabolic Pathways
3-Bromo-4’-fluorodiphenyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s structure allows it to participate in reactions that influence metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 3-Bromo-4’-fluorodiphenyl ether is likely transported and distributed through interactions with transporters or binding proteins. These interactions may affect the compound’s localization and accumulation in specific cellular compartments. Specific details on the transport and distribution mechanisms are limited.
Subcellular Localization
The subcellular localization of 3-Bromo-4’-fluorodiphenyl ether is influenced by its structure and interactions with cellular components Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, affecting its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4’-fluorodiphenyl ether can be synthesized through various methods used for diphenyl ethers. One common method is the Williamson ether synthesis, which involves the reaction between a bromobenzene derivative and a fluorophenyl oxide derivative. The reaction typically requires a strong base, such as sodium hydride or potassium carbonate, to deprotonate the phenol, facilitating the nucleophilic attack on the bromobenzene derivative.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-4’-fluorodiphenyl ether are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-fluorodiphenyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Cleavage Reactions: The ether bond can undergo cleavage under acidic or basic conditions, leading to the formation of phenol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Cleavage Reactions: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted diphenyl ethers.
Cleavage Reactions: Products typically include phenol derivatives and alkyl halides.
Scientific Research Applications
3-Bromo-4’-fluorodiphenyl ether finds applications primarily in scientific research, particularly in the field of organic synthesis. Its reactive bromine group makes it a valuable starting material for further organic transformations. Researchers utilize it in reactions like substitution or coupling to create more complex molecules with desired properties. Additionally, it is used in proteomics for affinity chromatography and protein modification studies.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-fluorodiphenyl ether involves its interaction with specific molecular targets. The bromo and fluoro groups provide specific binding sites for proteins with complementary functional groups, allowing for their purification through affinity chromatography. Additionally, the compound can react with specific amino acid residues in proteins, potentially altering their activity or function.
Comparison with Similar Compounds
3-Bromo-4’-chlorodiphenyl ether: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-4’-methoxydiphenyl ether: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: 3-Bromo-4’-fluorodiphenyl ether is unique due to the presence of both bromine and fluorine atoms, which influence its reactivity and properties. The combination of these substituents can enhance the compound’s stability and reactivity compared to unsubstituted diphenyl ethers .
Properties
IUPAC Name |
1-bromo-3-(4-fluorophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGMRCLDJLCOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381081 | |
Record name | 3-Bromo-4'-fluorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50904-38-6 | |
Record name | 1-Bromo-3-(4-fluorophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50904-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4'-fluorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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